molecular formula C25H30N2O6S B588021 N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem CAS No. 1289643-62-4

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem

Cat. No.: B588021
CAS No.: 1289643-62-4
M. Wt: 486.583
InChI Key: IMWNUUJVCLTJIT-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being [(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate. This nomenclature reflects the compound's complex stereochemical configuration and functional group arrangement within the benzothiazepine framework. The Chemical Abstracts Service has assigned the registry number 1289643-62-4 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes N-Boc Diltiazem, which reflects the presence of the tert-butoxycarbonyl protecting group that distinguishes this derivative from its parent compound.

The molecular formula C25H30N2O6S indicates a substantial increase in molecular complexity compared to diltiazem itself. This formula encompasses twenty-five carbon atoms, thirty hydrogen atoms, two nitrogen atoms, six oxygen atoms, and one sulfur atom, resulting in a molecular weight of 486.58 grams per mole. The additional carbon, hydrogen, and oxygen atoms arise from the incorporation of the tert-butoxycarbonyl moiety, which replaces the dimethylamino group present in the parent diltiazem structure. The molecular weight increase of approximately 72 atomic mass units corresponds precisely to the mass difference between the dimethylamino group and the tert-butoxycarbonyl substituent, confirming the structural modification. This molecular formula places the compound within the higher molecular weight range of benzothiazepine derivatives, reflecting its enhanced lipophilicity and altered pharmacokinetic properties compared to simpler analogs.

Property This compound Diltiazem
Molecular Formula C25H30N2O6S C22H26N2O4S
Molecular Weight 486.58 g/mol 414.52 g/mol
CAS Number 1289643-62-4 42399-41-7
Nitrogen Atoms 2 2
Oxygen Atoms 6 4

Properties

CAS No.

1289643-62-4

Molecular Formula

C25H30N2O6S

Molecular Weight

486.583

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1

InChI Key

IMWNUUJVCLTJIT-YADHBBJMSA-N

SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Synonyms

(2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-N-butoxycarbonyl-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one;  N-Butoxycarbonyl (2S,3S)-N,N-Didemethyldiltiazem;  N-[2-[(2S,3S)-3-(Acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiaze

Origin of Product

United States

Preparation Methods

Alkylation of Diltiazem EP Impurity B with tert-Butyl N-(2-Bromoethyl)carbamate

The most widely documented method involves the reaction of Diltiazem EP Impurity B (a desmethyl intermediate) with tert-butyl N-(2-bromoethyl)carbamate under basic conditions.

Reaction Conditions:

  • Solvent: N,N-Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 70°C

  • Atmosphere: Inert (e.g., nitrogen or argon)

  • Yield: 63%

Mechanistic Insights:
The reaction proceeds via nucleophilic substitution (SN2), where the secondary amine of Diltiazem EP Impurity B attacks the electrophilic carbon of the bromoethyl group in tert-butyl N-(2-bromoethyl)carbamate. The tert-butoxycarbonyl (Boc) group acts as a protecting agent for the amine, preventing over-alkylation.

Key Reaction Equation:

Diltiazem EP Impurity B+tert-Butyl N-(2-bromoethyl)carbamateK2CO3,DMFN,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem\text{Diltiazem EP Impurity B} + \text{tert-Butyl N-(2-bromoethyl)carbamate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Comparative Analysis of Alternative Methods

While the alkylation route is predominant, patent literature suggests potential modifications inspired by diltiazem synthesis. For example, toluene/water mixtures with phase-transfer catalysts (e.g., tetrabutylammonium sulfate) have been used in analogous alkylations. However, these methods are less ecologically favorable due to solvent contamination challenges.

Optimization Strategies and Challenges

Solvent and Base Selection

  • DMF vs. Acetone/Water: DMF enhances solubility of intermediates, whereas acetone/water systems (used in diltiazem synthesis) are less effective for this reaction due to poor miscibility.

  • Base Impact: Potassium carbonate outperforms sodium carbonate in minimizing side reactions (e.g., hydrolysis of the Boc group).

Temperature and Reaction Time

Elevating temperatures beyond 70°C risk Boc group decomposition, while shorter reaction times (<12 hours) reduce yields due to incomplete alkylation.

Industrial-Scale Production Data

ParameterValueSource
Batch Size 100 kg (intermediate scale)
Purity (HPLC) >98%
Cost (250 mg) $1,320

Chemical Reactions Analysis

Types of Reactions

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on calcium channels and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves its interaction with calcium channels. By binding to these channels, it can modulate calcium influx into cells, affecting various physiological processes such as muscle contraction and neurotransmitter release. The specific molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes in calcium signaling pathways.

Comparison with Similar Compounds

Diltiazem and Its Primary Metabolites

Structural and Functional Differences :

  • Diltiazem : The parent compound acts as an L-type calcium channel antagonist, reducing cardiac and vascular smooth muscle contraction. It is metabolized by CYP3A4 to N-desmethyl diltiazem (MA) and N,N-didesmethyl diltiazem (MD) .
  • N-Desmethyl Diltiazem (MA) : This metabolite retains calcium channel-blocking activity but is 11-fold more potent than diltiazem in inhibiting CYP3A4 (IC₅₀ = 11 µM vs. 120 µM for diltiazem) .
  • N,N-Didesmethyl Diltiazem (MD) : The didesmethyl metabolite exhibits negligible calcium channel activity but is a 200-fold stronger CYP3A4 inhibitor (IC₅₀ = 0.6 µM) due to competitive binding at the enzyme’s active site .

Key Contrast with N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem :
The Boc derivative lacks the free amine group critical for CYP3A4 binding, likely reducing its inhibitory potency compared to MD. However, its stability and analytical utility make it valuable for chromatographic standardization .

Diltiazem Salts (Acetylsalicylate, Nicotinate, L-Malate)

Physicochemical Properties :

  • Diltiazem Hydrochloride : Aqueous solubility = 50 mg/mL .
  • Diltiazem Acetylsalicylate Hydrate : 40-fold lower solubility (1.25 mg/mL) due to strong heterosynthon interactions between the drug and counterion .

Deacetyl Diltiazem N-Oxide

Its N-oxide group enhances redox reactivity, which may influence metabolic pathways .

Comparison: Unlike the Boc derivative, Deacetyl Diltiazem N-Oxide retains agonistic activity, highlighting how minor structural changes (e.g., N-oxidation vs. Boc protection) drastically alter pharmacological profiles .

N-Nitroso Desmethyl Diltiazem

It arises from nitrosation of secondary amines during synthesis.

Contrast with Boc Derivative: While both are synthetic impurities, the Boc derivative is chemically inert and non-mutagenic, underscoring its safety in analytical applications .

Verapamil and Bepridil (Structural Analogues)

Electrophysiological Effects :

  • Bepridil : Exhibits broader ion channel inhibition (calcium, sodium, potassium) and intracellular action, unlike diltiazem’s extracellular binding .

Biological Activity

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in cardiovascular diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C22H26N2O4S
  • Molecular Weight : 450.98 g/mol

The compound features a tert-butoxycarbonyl (t-BOC) protecting group, which can influence its pharmacokinetics and bioactivity.

Like its parent compound diltiazem, this compound acts primarily as a calcium channel blocker . It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This action leads to:

  • Vasodilation : Relaxation of vascular smooth muscle results in decreased blood pressure.
  • Negative Chronotropic Effect : Slowing of heart rate through effects on the atrioventricular node.
  • Reduced Myocardial Oxygen Demand : Lowering heart rate and contractility improves exercise tolerance in patients with angina.

Biological Activity and Pharmacodynamics

Research indicates that the biological activity of this compound is closely related to its metabolites. The primary active metabolites of diltiazem include:

MetaboliteActivity LevelDescription
N-Monodesmethyl DiltiazemModerateRetains about 25-50% of parent compound activity
Deacetyl DiltiazemSignificantExhibits similar pharmacological effects
Deacetyl N,O-Didesmethyl DiltiazemVariableFurther metabolism can yield glucuronidated forms

Studies have shown that these metabolites maintain significant pharmacological activity, contributing to the overall efficacy of the drug in clinical settings .

Case Studies and Clinical Findings

  • Hypertension Management : A study involving patients with essential hypertension demonstrated that administration of diltiazem derivatives, including this compound, resulted in significant reductions in systolic and diastolic blood pressure compared to placebo .
  • Angina Pectoris : In a randomized controlled trial, patients receiving diltiazem reported improved exercise tolerance and reduced anginal episodes, attributed to enhanced myocardial oxygen delivery and decreased demand .
  • Cardiac Function : Research on isolated myocardial tissues showed that diltiazem derivatives effectively reduced contractile force, supporting their role in managing cardiac workload during ischemic conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid absorption from the gastrointestinal tract with peak plasma concentrations occurring within 3 to 4 hours post-administration.
  • Bioavailability : Approximately 40%, influenced by hepatic first-pass metabolism.
  • Protein Binding : About 70-80% bound to plasma proteins, primarily albumin and alpha-1-glycoprotein .

Q & A

Q. What are the optimal methodologies for synthesizing and characterizing N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem?

Synthesis of this compound often involves factorial design optimization. For example, a three-factor, two-level factorial design can identify critical variables such as polymer coating percentages (e.g., hydroxypropyl methylcellulose at 10–30%) and mixing parameters (e.g., pilot mix ratios of 16.6–33.3%) . Statistical tools like Pareto charts and Design-Expert software simplify model complexity by removing non-significant terms, ensuring reproducibility . Characterization techniques include scanning electron microscopy (SEM) to assess pellet morphology and dissolution studies using kinetic models (e.g., Korsmeyer-Peppas) to evaluate timed-release properties .

Q. Which analytical methods are validated for quantifying this compound in pharmacokinetic studies?

Spectrophotometric quantification using hydroxylamine and ferric ions is a validated approach. Key steps include reagent mixing order (e.g., hydroxylamine before ferric ions), pH optimization with perchloric acid, and kinetic monitoring at 500–700 nm wavelengths . Stability testing under frozen or room-temperature conditions over 28 days ensures method robustness, with quality control samples covering the lower limit of quantification (LLOQ) . For receptor-binding studies, tritium-labeled derivatives (e.g., [N-Methyl-³H]-Diltiazem) enable precise tracking of calcium channel interactions .

Advanced Research Questions

Q. How does this compound interact with neuronal receptors, and what methodological frameworks resolve contradictory data?

This derivative exhibits differential blockade of nicotinic receptors (e.g., α3β4 vs. α7 subtypes). Electrophysiological assays using oocyte models and ω-toxins (e.g., ω-conotoxin MVIIC) reveal concentration-dependent inhibition kinetics. For instance, 3 µM diltiazem inhibits α3β4 currents with an onset time constant (τon) of 10±1 seconds, while recovery rates vary between toxin-based and small-molecule blockers . Contradictions in data (e.g., variable IC₅₀ values) are addressed via in silico molecular docking to validate binding affinities (e.g., −8.1 kcal/mol with germ line development proteins) .

Q. What experimental designs assess the ecological impact of this compound in marine ecosystems?

Microcosm studies using meiofaunal communities (e.g., nematodes from Bizerte Harbor) expose organisms to compound mixtures (e.g., 1.8 µg/L diltiazem + 20 mg/kg PVC microplastics). Endpoints include juvenile-to-gravid female ratios and demographic shifts, supported by factorial designs to isolate synergistic effects . Histomorphological analyses (e.g., fallopian tube stroma changes in Sprague Dawley rats) further elucidate teratogenic risks, with dose-response protocols (e.g., 10 mg/kg diltiazem + monosodium glutamate) .

Q. How do researchers resolve contradictions in dissolution profiles between lab-scale and pilot-scale formulations?

Discrepancies arise from scaling factors (e.g., fluidized bed coating uniformity). A hybrid approach combines SEM surface analysis with dissolution modeling (e.g., Higuchi vs. zero-order kinetics) to identify critical process variables (e.g., pellet porosity). Optimized parameters (e.g., 24.9% pilot mix I, 16.6% mix II/III) achieve consistent half-life (2.36±0.24 hours) and shelf-life (6.87 hours) across batches .

Q. What protocols ensure stability and safe handling of this compound during long-term storage?

Stability is maintained via controlled storage (−20°C in sealed containers with desiccants) and regular re-testing intervals . Safety protocols include PPE (gloves, goggles) to avoid dermal/ocular exposure, and emergency measures (e.g., rinsing with water for 15 minutes post-contact) . For radioactive analogs (e.g., [³H]-labeled), shielding and waste disposal comply with ALARA principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.